

8-Amino-6-methoxyquinoline: A Comprehensive Physicochemical Profile

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Compound of Interest

Compound Name: 8-Amino-6-methoxyquinoline

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This technical guide provides a detailed overview of the core physicochemical properties of **8-Amino-6-methoxyquinoline**, a key intermediate in the synthesis of various pharmaceuticals. [1][2] This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. **8-Amino-6-methoxyquinoline** serves as a crucial building block in the creation of antimicrobial, antimalarial, and neuroprotective agents.[1]

Core Physicochemical Data

The fundamental physicochemical properties of **8-Amino-6-methoxyquinoline** are summarized in the table below. These parameters are critical for predicting the compound's behavior in biological systems and for guiding drug design and formulation development.

Property	Value	Source(s)
Molecular Formula	C ₁₀ H ₁₀ N ₂ O	[2][3][4]
Molecular Weight	174.20 g/mol	[2][3][4][5]
Appearance	Brown to very dark brown low melting solid, or dark green to dark brown solid.	[1][2][3]
Melting Point	41-44 °C	[3]
Boiling Point	137-138 °C at 1 Torr	[1]
Solubility	Slightly soluble in DMSO and Methanol. Soluble in chloroform.	[1][3]
logP (Octanol-Water Partition Coefficient)	1.4 (Computed)	[5]
pKa	Data not explicitly available in searched literature.	

Experimental Protocols for Property Determination

While specific experimental data for some properties of **8-Amino-6-methoxyquinoline** are not readily available in the public domain, the following standard methodologies can be employed for their determination.[6]

Melting Point Determination

The melting point is a crucial indicator of a compound's purity. A sharp melting range typically signifies a pure substance.

Methodology:

- A small, dried sample of **8-Amino-6-methoxyquinoline** is finely powdered.
- The powder is packed into a capillary tube to a height of 2-3 mm.

- The capillary tube is placed in a calibrated melting point apparatus.
- The sample is heated at a steady rate, for instance, 1-2 °C per minute, especially near the expected melting point.
- The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded as the melting point.[6]

Aqueous Solubility Determination (Shake-Flask Method)

Solubility is a key determinant of a drug's absorption and bioavailability.

Methodology:

- An excess amount of **8-Amino-6-methoxyquinoline** is added to a known volume of purified water or a relevant buffer solution in a sealed flask.
- The flask is agitated in a constant temperature bath (e.g., 25 °C or 37 °C) until equilibrium is reached, which typically takes 24-48 hours.
- The resulting suspension is filtered to remove any undissolved solid.
- The concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[6]

pKa Determination (Potentiometric Titration)

The pKa value provides insight into the ionization state of a compound at different pH values, which affects its solubility, permeability, and receptor binding.

Methodology:

- A solution of **8-Amino-6-methoxyquinoline** of a known concentration is prepared in water. If solubility is limited, a co-solvent system can be used.
- The solution is titrated with a standardized solution of a strong acid, for example, hydrochloric acid (HCl).

- The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.
- A titration curve is generated by plotting the pH against the volume of titrant added.
- The pKa is determined from the midpoint of the buffer region of the titration curve.[6]

logP Determination (Shake-Flask Method)

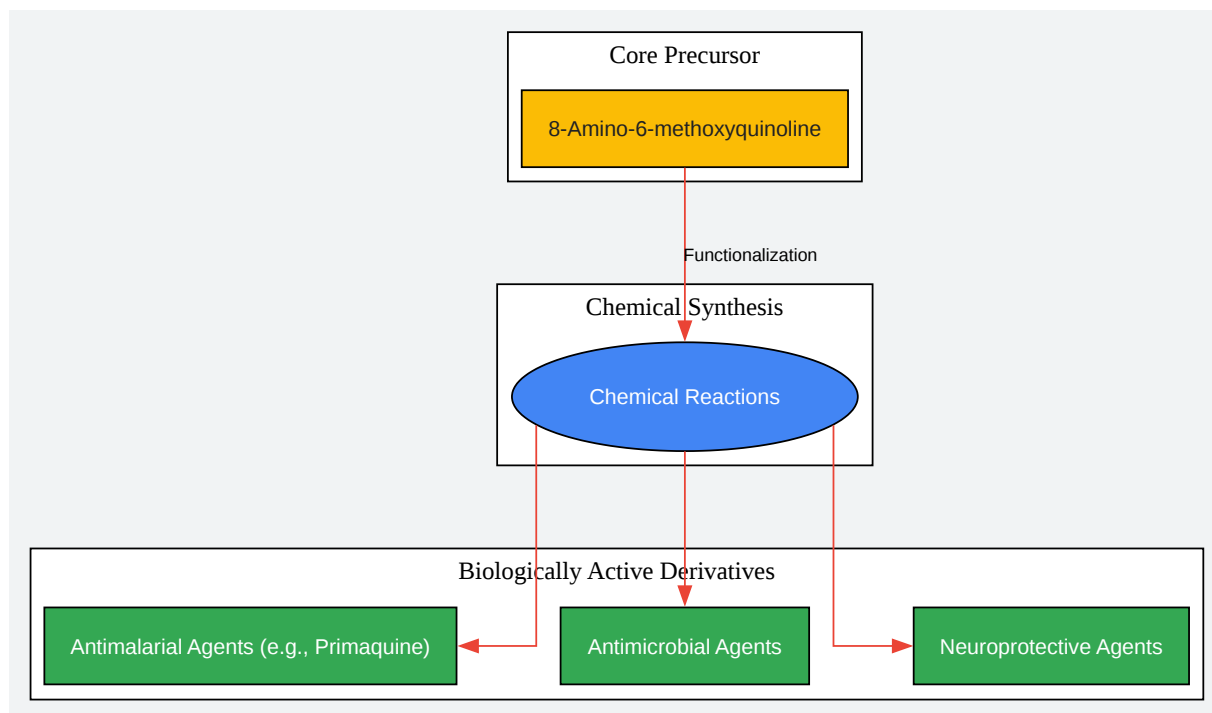
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which is a critical factor in its ability to cross biological membranes.

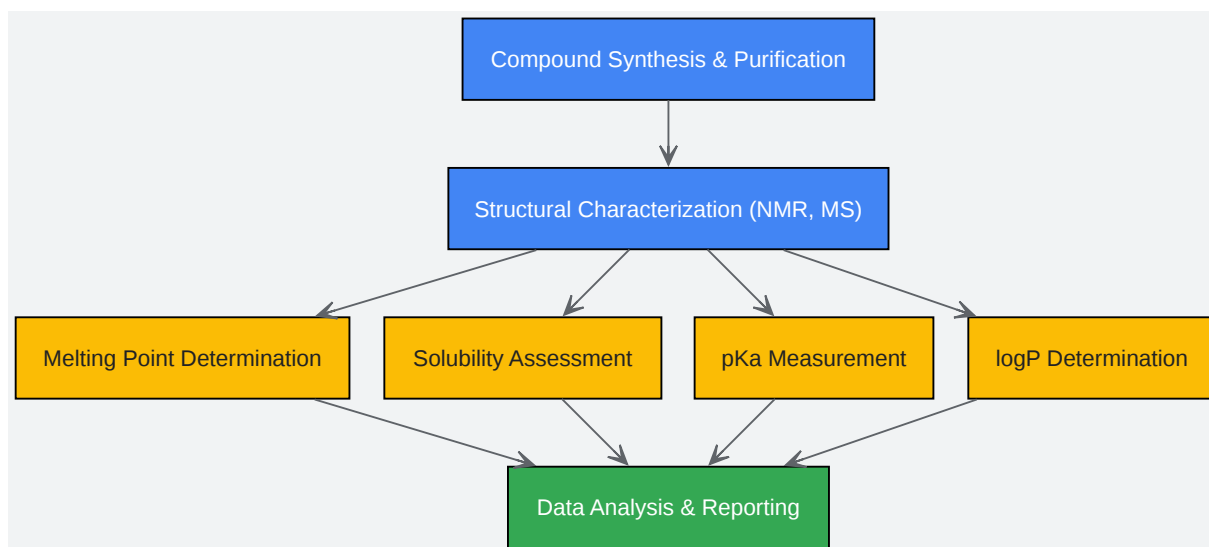
Methodology:

- A solution of **8-Amino-6-methoxyquinoline** is prepared in a biphasic system of n-octanol and water (or a pH 7.4 buffer).
- The mixture is shaken vigorously to allow for the partitioning of the compound between the two phases until equilibrium is reached.
- The two phases are then separated.
- The concentration of the compound in both the n-octanol and aqueous phases is determined using an appropriate analytical technique, such as HPLC-UV.
- The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the logarithm of this value.[6]

Role in Pharmaceutical Synthesis

8-Amino-6-methoxyquinoline is a vital pharmacophore and a central building block in the synthesis of various biologically active molecules, most notably the antimalarial drugs primaquine and tafenoquine.[7] Its structural motif is crucial for the therapeutic efficacy of these compounds. The following diagram illustrates the pivotal role of **8-Amino-6-methoxyquinoline** as a precursor in the synthesis of more complex, biologically active derivatives.





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